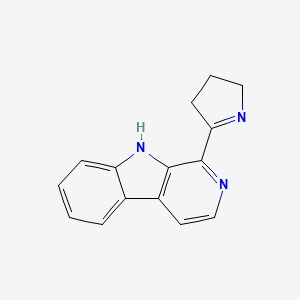

Eudistomin I

描述

Eudistomin I is a β-carboline alkaloid belonging to the indole alkaloid class, first isolated from the Caribbean ascidian Eudistoma olivaceum . Structurally, it features a β-carboline core (indole fused with a pyridine ring) and a dihydropyrrole moiety . Its biosynthesis involves the Pictet-Spengler reaction between tryptamine and serotonin, with tryptophan serving as a precursor via the shikimate pathway . This compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria, and exhibits moderate antiviral activity against herpes simplex virus type I (HSV-1) and polio virus .

属性

CAS 编号 |

88704-45-4 |

|---|---|

分子式 |

C15H13N3 |

分子量 |

235.28 g/mol |

IUPAC 名称 |

1-(3,4-dihydro-2H-pyrrol-5-yl)-9H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C15H13N3/c1-2-5-12-10(4-1)11-7-9-17-15(14(11)18-12)13-6-3-8-16-13/h1-2,4-5,7,9,18H,3,6,8H2 |

InChI 键 |

HWONJHNDNBCJGG-UHFFFAOYSA-N |

SMILES |

C1CC(=NC1)C2=NC=CC3=C2NC4=CC=CC=C34 |

规范 SMILES |

C1CC(=NC1)C2=NC=CC3=C2NC4=CC=CC=C34 |

其他CAS编号 |

88704-45-4 |

同义词 |

eudistomin I |

产品来源 |

United States |

化学反应分析

Functionalization and Halogenation

Eudistomin I is distinguished from brominated analogs (e.g., Eudistomin H) by the absence of a bromine substituent. Key comparative insights:

Key Analytical Characterizations

MALDI-TOF Mass Spectrometry

-

This compound exhibits a molecular ion peak at m/z 297.1 (exact mass varies based on isotopic patterns) .

-

Contrasts with brominated Eudistomin H, which shows isotopic spacing characteristic of a single bromine atom .

Antibacterial Activity Correlation

-

While not a direct chemical reaction, this compound’s bioactivity (3–7 mm zone of inhibition at 100 μg/disk) suggests interactions with bacterial DNA or enzymes, likely mediated by its planar β-carboline structure .

Synthetic Challenges and Opportunities

-

No dedicated total synthesis of this compound has been reported, but modular approaches (e.g., Suzuki coupling for late-stage diversification ) could enable its preparation from halogenated precursors.

-

The absence of bromine simplifies purification, as seen in its earlier HPLC elution compared to Eudistomin H .

Comparative Reaction Pathways for Eudistomin Derivatives

相似化合物的比较

Comparison with Structurally Similar Compounds

Eudistomin I is part of a broader family of β-carboline alkaloids, many of which share structural motifs but differ in substituents, halogenation patterns, and biological activities. Below is a detailed comparison with key analogs:

Structural Analogues

Bioactivity Comparison

Key Findings :

- Halogenation Effects: Brominated derivatives (e.g., Eudistomin H, Y1–Y7) show enhanced antibiotic and antiviral activities compared to non-halogenated this compound .

- Structural Moieties : The 1-aryl substitution in Eudistomin U confers strong antibacterial properties but weak DNA binding, unlike intercalators like ethidium bromide .

- Anticancer Activity: Eudistomin U exhibits moderate cytotoxicity (IC50: 15.6 µg/mL), while topsentin shows nanomolar potency against leukemia cells .

Mechanistic Insights

- Antiviral Action : Eudistomins inhibit viral replication by targeting RNA polymerase or viral entry mechanisms .

- Antibacterial Activity : Linked to membrane disruption and inhibition of bacterial topoisomerases .

- DNA Interaction : Eudistomin U binds weakly to DNA without sequence specificity, unlike classical intercalators like ethidium bromide .

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for Eudistomin I and its derivatives, and how can researchers optimize reaction conditions to improve yield?

- Methodological Answer : Synthesis of Eudistomin derivatives often involves multi-step reactions with critical optimization points. For example, LiOH-mediated hydrolysis in THF/H₂O (3:1) under reflux for 13 hours achieved a 96% yield in one pathway, while BBr₃-mediated demethylation in CH₂Cl₂ at -78°C yielded 31% . To optimize conditions, systematically vary solvents (polar vs. nonpolar), catalysts (e.g., acid/base systems), and temperature. Use design-of-experiment (DoE) approaches to identify interactions between variables. Purification steps (e.g., column chromatography, recrystallization) should be validated via TLC/HPLC to ensure reproducibility. Reference analogous synthetic schemes for β-carboline alkaloids to refine protocols.

Q. How should researchers characterize the structural and stereochemical properties of this compound to ensure accurate identification?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Compare ¹H/¹³C NMR data with literature to confirm core indole β-carboline structure. Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities.

- X-ray crystallography : Resolve absolute configuration for novel derivatives.

- HRMS : Validate molecular formula and isotopic patterns.

- HPLC-PDA/MS : Assess purity (>95%) and detect isomers. For known compounds, cross-reference melting points and optical rotation values with published data .

Q. What in vitro assays are most appropriate for preliminary evaluation of this compound’s biological activities?

- Methodological Answer : Prioritize target-specific assays based on structural analogs’ known activities:

- Cytotoxicity : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via dose-response curves.

- Antimicrobial activity : Perform MIC assays against Gram-positive/negative bacteria and fungi.

- Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric kits. Normalize data to controls and account for solvent interference (e.g., DMSO <0.1%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives systematically?

- Methodological Answer : Apply the PICO framework (Population: target proteins; Intervention: substituent modifications; Comparison: parent compound; Outcome: potency/selectivity). For example:

- Variable substituents : Introduce halogens, alkyl groups, or heterocycles at positions 1, 3, and 9 of the β-carboline core.

- Statistical modeling : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity.

- High-throughput screening : Test derivatives across multiple assays to identify off-target effects. Validate hypotheses via molecular docking (e.g., AutoDock Vina) and MD simulations .

Q. What strategies are effective in resolving contradictions in existing data on this compound’s mechanisms of action?

- Methodological Answer : Conduct a systematic review with inclusion/exclusion criteria (e.g., peer-reviewed studies, standardized assays). For conflicting results (e.g., apoptosis vs. necrosis in cancer cells):

- Replicate experiments : Use identical cell lines, culture conditions, and compound concentrations.

- Assay validation : Compare flow cytometry (Annexin V/PI) vs. caspase-3 activation assays.

- Confounding variables : Control for oxygen levels (hypoxia effects) and batch-to-batch compound variability via QC protocols. Consult interdisciplinary experts to identify overlooked factors .

Q. What considerations are critical when integrating multi-omics data to study this compound’s effects at a systems biology level?

- Methodological Answer :

- Transcriptomics : Use RNA-seq to identify differentially expressed genes (DEGs) post-treatment. Validate via qRT-PCR.

- Proteomics : Perform LC-MS/MS to map protein interaction networks. Cross-reference with STRING or KEGG pathways.

- Data integration : Apply weighted gene co-expression network analysis (WGCNA) to link omics layers. Normalize datasets to internal controls (e.g., housekeeping genes) and address batch effects via ComBat .

Q. How should researchers address ethical challenges in designing in vivo studies with this compound?

- Methodological Answer : Adhere to 3Rs principles (Replacement, Reduction, Refinement):

- Animal models : Justify species choice (e.g., murine vs. zebrafish) based on translational relevance. Minimize sample size via power analysis.

- Dosing : Conduct acute toxicity trials (LD₅₀) before chronic studies. Monitor biomarkers (e.g., liver/kidney function).

- Ethical oversight : Submit protocols to Institutional Animal Care and Use Committees (IACUC). Include sham controls and humane endpoints. Document compliance with ARRIVE guidelines .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。